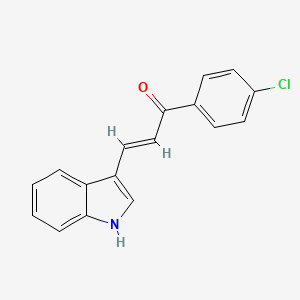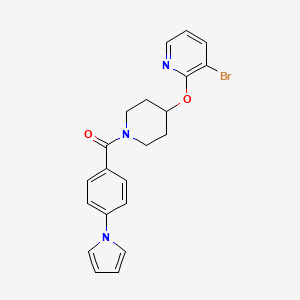![molecular formula C8H12O2 B2410713 (1R,5S)-6-メトキシビシクロ[3.2.0]ヘプタン-3-オン CAS No. 2411183-79-2](/img/structure/B2410713.png)
(1R,5S)-6-メトキシビシクロ[3.2.0]ヘプタン-3-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5S)-6-Methoxybicyclo[320]heptan-3-one is a bicyclic organic compound with a unique structure that includes a methoxy group and a ketone functional group
科学的研究の応用
(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors using acid or base catalysts. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of (1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
作用機序
The mechanism by which (1R,5S)-6-Methoxybicyclo[320]heptan-3-one exerts its effects involves interactions with specific molecular targets and pathways The methoxy and ketone functional groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity
類似化合物との比較
Similar Compounds
(1R,5S)-Bicyclo[3.1.0]hexan-3-ol: This compound shares a similar bicyclic structure but lacks the methoxy and ketone functional groups.
(1R,5S)-3-ethyl-Bicyclo[3.2.0]hept-3-en-6-one: This compound has a similar bicyclic framework but differs in the presence of an ethyl group and a double bond.
Uniqueness
(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one is unique due to the presence of both a methoxy group and a ketone functional group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
(1R,5S)-6-methoxybicyclo[3.2.0]heptan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-8-3-5-2-6(9)4-7(5)8/h5,7-8H,2-4H2,1H3/t5-,7-,8?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCRUKFBMHBVMQ-CJORJKIQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2C1CC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@H]2[C@@H]1CC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
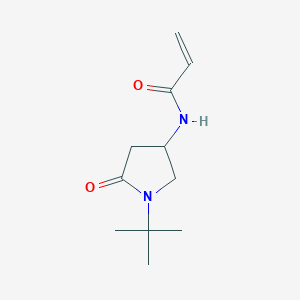
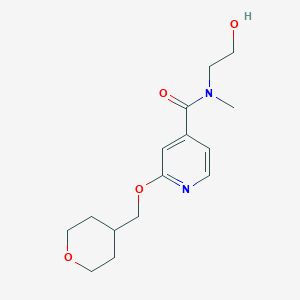
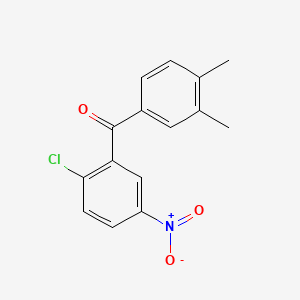

![2-(2-bromophenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2410637.png)
![5-But-2-ynyl-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2410643.png)
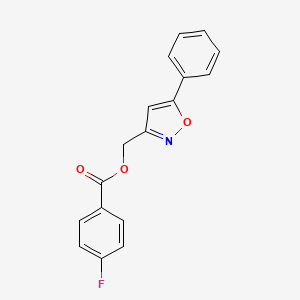
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2410645.png)
![1-[(4-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B2410646.png)
![5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2410647.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one](/img/structure/B2410648.png)
![3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile](/img/structure/B2410649.png)
